Home > Products > Building Blocks P13588 > Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate - 1403474-70-3

Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Catalog Number: EVT-1726087
CAS Number: 1403474-70-3
Molecular Formula: C27H24N4O5
Molecular Weight: 484.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a key intermediate compound in the synthesis of Azilsartan Medoxomil [, ]. Azilsartan Medoxomil is an antagonist of the Angiotensin II type 1 receptor, commonly used in the treatment of hypertension []. This particular intermediate plays a crucial role in achieving the desired structure of Azilsartan Medoxomil.

Future Directions
  • Optimization of synthesis methods: Investigating alternative synthetic routes or refining existing ones could lead to improved yields, reduced costs, and minimized environmental impact [].

Methyl 2-ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate ethyl acetate hemisolvate

Compound Description: This compound is a crystalline form of Azilsartan methyl ester, isolated as an ethyl acetate hemisolvate. [] The crystal structure reveals two independent molecules (A and B) with distinct conformations. []

Azilsartan Kamedoxomil

Compound Description: Azilsartan Kamedoxomil is a prodrug of Azilsartan, designed for improved oral bioavailability. [, ] It is rapidly hydrolyzed in the body to release the active Azilsartan. [, ]

Relevance: Azilsartan Kamedoxomil is structurally related to Azilsartan by the presence of a medoxomil group ((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) esterified to the carboxylic acid moiety of Azilsartan. [] This modification enhances the lipophilicity and oral absorption of the drug, while the core structure responsible for Azilsartan's pharmacological activity remains intact.

2-Ethoxy-3-[[4-[2-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid (Azilsartan N-medoxomil)

Compound Description: This compound is a related substance of Azilsartan Kamedoxomil observed during its synthesis. []

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl] methyl]benzimidazole-4-carboxylate (Azilsartan dimedoxomil)

Compound Description: This compound, Azilsartan dimedoxomil, is another related substance identified during the synthesis of Azilsartan Kamedoxomil. []

Compound Description: This compound is identified as a methoxy analogue of Azilsartan medoxomil, encountered during the synthesis of Azilsartan Kamedoxomil. []

Methyl 1-((2’-amidobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (amide methyl ester)

Compound Description: This compound is an amide methyl ester identified as a related substance during the synthesis of Azilsartan Kamedoxomil. []

1-((2'-(1H-diazirin-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid

Compound Description: This compound is a degradation product of Azilsartan identified through LC-MS analysis. []

2-oxo-3-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Compound Description: This compound is another degradation product of Azilsartan identified through LC-MS analysis. []

Overview

Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a complex organic compound recognized for its potential applications in medicinal chemistry. This compound is categorized under various chemical classifications, including analgesics and neuroactive substances, indicating its relevance in pharmacological research and development.

Source

The compound has the CAS Number 1403474-70-3 and is available from multiple suppliers, including LGC Standards and Ambeed. It is often produced on demand and may require specific documentation for purchase due to regulatory considerations .

Classification

Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate falls into the category of impurity reference materials and is associated with various therapeutic classes aimed at neurological disorders .

Synthesis Analysis

Methods

The synthesis of ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate typically involves multi-step organic reactions. Key methods include:

  1. Formation of the benzimidazole core: This is achieved through condensation reactions between suitable precursors.
  2. Introduction of substituents: The ethoxy group and oxadiazole moiety are introduced via nucleophilic substitution reactions.
  3. Final coupling: The final step often involves coupling reactions to attach the biphenyl and oxadiazole components to the benzimidazole framework.

Technical details regarding specific reagents and conditions can vary based on the laboratory protocols being followed.

Molecular Structure Analysis

Structure

The molecular formula of ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is C27H24N4O5C_{27}H_{24}N_{4}O_{5}, with a molecular weight of approximately 484.502 g/mol.

Chemical Reactions Analysis

Reactions

Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate can participate in various chemical reactions:

  • Nucleophilic substitutions: Particularly involving the ethoxy group.
  • Hydrolysis reactions: Under acidic or basic conditions to yield carboxylic acids.
  • Reduction reactions: Targeting the oxadiazole moiety to modify its reactivity.

These reactions can be employed in further synthetic pathways or modifications aimed at enhancing the compound's biological activity.

Mechanism of Action

Process

The mechanism of action for ethyl 2-ethoxy-1-(...)-benzo[d]imidazole derivatives generally involves interaction with specific biological targets such as receptors or enzymes within neurological pathways. The precise mechanism can vary based on structural modifications but often includes:

  • Receptor binding: The compound may act as an agonist or antagonist at certain neurotransmitter receptors.
  • Enzyme inhibition: It may inhibit enzymes involved in neurotransmitter metabolism or signaling pathways.

Data supporting these mechanisms typically emerge from pharmacological studies assessing efficacy and binding affinities.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Solubility profiles vary based on solvent polarity; organic solvents are generally preferred.
  • Stability: The compound exhibits stability under controlled conditions but may degrade under extreme pH or temperature variations.

Relevant analyses often include spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) to confirm purity and structural integrity.

Applications

Scientific Uses

Ethyl 2-ethoxy-1-(...)-benzo[d]imidazole derivatives have potential applications in:

  • Medicinal Chemistry: As lead compounds in drug development targeting neurological disorders.
  • Research Tools: Used in studies examining receptor interactions or enzyme activities.
  • Analytical Chemistry: As reference materials for purity assessments in pharmaceutical formulations.

The ongoing research into this compound's properties may reveal additional therapeutic uses and enhance understanding of its biological interactions.

Introduction to Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Structural and Functional Significance of Benzo[d]imidazole-Oxadiazolyl Hybrid Scaffolds

The benzo[d]imidazole nucleus is a privileged scaffold in drug discovery due to its hydrogen-bonding capability, aromatic planar geometry, and versatile binding modes with biological targets. When functionalized at the N1-position with aromatic systems (e.g., biphenyl), it gains enhanced interactions with hydrophobic enzyme pockets, particularly in oncology and antimicrobial targets [5]. The 7-carboxylate group introduces a hydrogen-bond acceptor site and modulates electron distribution across the ring, influencing π-stacking interactions with nucleic acids or proteins [7].

The 1,2,4-oxadiazol-5-one ring (also termed "2,5-dihydro-1,2,4-oxadiazol-5-one") contributes critical bioisosteric properties:

  • It serves as a carboxylate surrogate with improved metabolic stability versus carboxylic acids, resisting glucuronidation
  • The dipolar nature (N-O-C=O) enables strong dipole-dipole interactions and metal coordination
  • The NH group at position 2 allows hydrogen-bond donation, complementing the benzimidazole's acceptor profile [1] [4]

Table 1: Key Physicochemical Properties of Pharmacophoric Elements

Structural MotifLogP ContributionHydrogen Bond AcceptorsHydrogen Bond DonorsKey Biological Roles
Benzo[d]imidazole (7-COOEt)1.8 ± 0.33 (N1, N3, C=O)1 (N-H)Enzyme inhibition (kinases, topoisomerases)
1,2,4-Oxadiazol-5-one0.5 ± 0.23 (N,O,C=O)1 (N-H)Bioisosteric replacement; metal chelation
Biphenyl linker3.1 ± 0.400Conformational flexibility; hydrophobic anchoring

Hybridization creates a synergistic electron network: The electron-deficient oxadiazolone (σp = 0.79 for 1,2,4-oxadiazoles) and electron-rich benzimidazole (σp = -0.32) generate intramolecular charge transfer, detectable via UV-Vis spectroscopy at λmax ~320-350 nm. This polarization enhances target binding affinity through complementary electrostatic interactions [4] [5].

Historical Development of Biphenyl-Modified Heterocyclic Carboxylates in Medicinal Chemistry

Biphenyl-modified scaffolds emerged as rigidified analogs of flexible diaryl systems, reducing entropic penalties upon target binding. Early examples include:

  • 1980s ACE inhibitors: Captopril derivatives incorporating biphenyl-carboxylates demonstrated improved angiotensin-converting enzyme affinity
  • 1990s kinase inhibitors: Introduction of biphenyl systems in PDGFR/VEGFR inhibitors enhanced hydrophobic pocket binding
  • 2000s AT1 antagonists: Sartans (e.g., losartan) utilized biphenyl-tetrazoles for angiotensin receptor blockade [4]

The evolution toward heterocyclic carboxylates accelerated with findings that:

  • Esterification (e.g., ethyl carboxylate) balances membrane permeability and aqueous solubility (optimal cLogP 2-4)
  • Ethoxy substitution at benzimidazole 2-position (2-ethoxy group) sterically hinders metabolic dealkylation, improving pharmacokinetics
  • Biphenyl's dihedral angle optimization (typically 30-45°) maximizes stacking with protein aromatic residues (Phe, Tyr, Trp) [3] [5]

Table 2: Milestones in Biphenyl-Heterocycle Hybrid Development

Year RangeKey AdvancesRepresentative AgentsTherapeutic Impact
1985-1995Biphenyl as conformational lock; early heterocycle-carboxylate hybridsBenzarone, Telmisartan precursorsImproved duration vs. monocyclic analogs
1996-2005Oxadiazole bioisosteres for carboxylates; benzimidazole N-alkylation optimizationRaltegravir analogs, Zibotentan prototypesEnhanced metabolic stability; target selectivity
2006-PresentHybrid scaffolds with multipharmacophoric elements; covalent docking validationCompound of interest (this work)Multi-target engagement; resistance mitigation

Recent crystallographic studies confirm that biphenyl dihedral angles between 35-40° (as enforced by ortho-substituents) optimize fit into ATP-binding clefts of kinases and DNA-binding domains of topoisomerases. This geometric constraint is critical for the subject compound's design [3] [7].

Rationale for Hybridization: Synergistic Pharmacophoric Integration

The molecular hybridization strategy employed here addresses three key limitations of conventional agents:

  • Monotarget limitations: Single-mechanism drugs face rapid resistance (e.g., kinase inhibitors in oncology)
  • Pharmacokinetic deficiencies: Carboxylic acid-containing drugs exhibit poor CNS penetration and short half-lives
  • Synthetic tractability: Modular assembly enables rapid SAR exploration [1] [6]

Synergistic mechanisms arise from distinct pharmacophore contributions:

  • Benzimidazole-7-carboxylate: Binds ATP pocket via hinge-region hydrogen bonds (N-H...O=C, C=O...H-N)
  • 2-Ethoxy group: Provides metabolic stability by shielding N3-position from oxidative metabolism
  • Oxadiazol-5-one: Chelates Mg²⁺/Zn²⁺ ions in metalloenzymes (e.g., HDACs, integrases) while mimicking anionic carboxylates
  • Biphenyl linker: Positions terminal groups at 10-12 Å distance - optimal for simultaneous binding to adjacent subpockets [3] [5]

Table 3: Target Engagement Profile of Hybrid Components

PharmacophorePutative TargetsBinding InteractionsBiological Consequence
Benzo[d]imidazole-7-carboxylateTopoisomerase II, HDACs, PARPH-bond donation (N-H), acceptance (C=O), π-stackingDNA damage induction; epigenetic modulation
1,2,4-Oxadiazol-5-oneIntegrases, metalloproteases, kinase allosteric sitesMetal coordination, dipole-dipole, H-bond donation (N-H)Conformational locking; catalytic inhibition
Biphenyl systemHydrophobic enzyme subdomainsVan der Waals, CH-π interactionsEnhanced residence time; binding affinity

Computational analyses reveal electronic complementarity: The oxadiazolone's electron-withdrawing effect (Hammett σm = 0.67) balances the benzimidazole's electron-donating character (σm = -0.38), creating a unified dipole moment of 4.2-4.8 Debye. This facilitates desolvation and penetration into hydrophobic binding clefts. Molecular docking predicts simultaneous engagement with kinase hinge regions (via benzimidazole) and allosteric pockets (via oxadiazolone), enabling dual inhibition paradigms unattainable with single pharmacophores [3] [5] [7].

The ethyl 2-ethoxy moiety further optimizes ADME properties: Ethyl esterification avoids the high clearance of carboxylic acids while permitting intracellular esterase-mediated activation. The 2-ethoxy group's steric bulk reduces CYP3A4-mediated N-dealkylation, aligning with modern prodrug strategies for targeted tissue activation [6].

Properties

CAS Number

1403474-70-3

Product Name

Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

IUPAC Name

ethyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C27H24N4O5

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C27H24N4O5/c1-3-34-25(32)21-10-7-11-22-23(21)31(26(28-22)35-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24-29-27(33)36-30-24/h5-15H,3-4,16H2,1-2H3,(H,29,30,33)

InChI Key

OWLFNOWZZXCCNU-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.